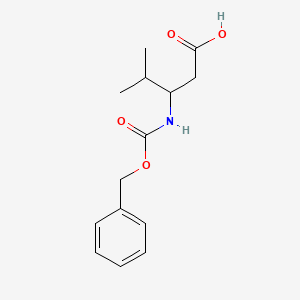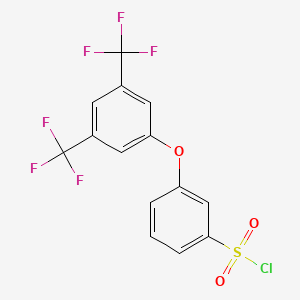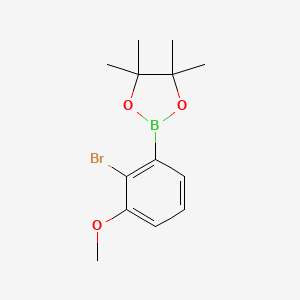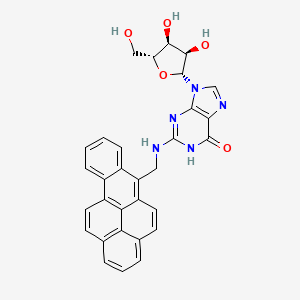
Guanosine, N-(benzo(a)pyren-6-ylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Benzo[pqr]tetraphen-6-ylmethyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a complex organic compound with a unique structure that includes a benzo[pqr]tetraphenyl group and a purine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzo[pqr]tetraphen-6-ylmethyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves multiple steps, starting with the preparation of the benzo[pqr]tetraphenyl group and the purine moiety separately. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction typically requires the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((Benzo[pqr]tetraphen-6-ylmethyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-((Benzo[pqr]tetraphen-6-ylmethyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme-substrate interactions.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((Benzo[pqr]tetraphen-6-ylmethyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylpyridine-based compounds: These compounds share structural similarities with the benzo[pqr]tetraphenyl group and have similar photophysical properties.
Gallocatechin analogues: These compounds have similar hydroxyl groups and can interact with biological targets in a comparable manner.
Uniqueness
What sets 2-((Benzo[pqr]tetraphen-6-ylmethyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one apart is its unique combination of a benzo[pqr]tetraphenyl group and a purine moiety, which provides it with distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
70682-28-9 |
|---|---|
Fórmula molecular |
C31H25N5O5 |
Peso molecular |
547.6 g/mol |
Nombre IUPAC |
2-(benzo[b]pyren-6-ylmethylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C31H25N5O5/c37-13-22-26(38)27(39)30(41-22)36-14-33-25-28(36)34-31(35-29(25)40)32-12-21-18-7-2-1-6-17(18)19-10-8-15-4-3-5-16-9-11-20(21)24(19)23(15)16/h1-11,14,22,26-27,30,37-39H,12-13H2,(H2,32,34,35,40)/t22-,26-,27-,30-/m1/s1 |
Clave InChI |
GQWOXKBWTOLMEQ-QJUVTUJLSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C3=C4C(=C2CNC5=NC6=C(C(=O)N5)N=CN6[C@H]7[C@@H]([C@@H]([C@H](O7)CO)O)O)C=CC8=CC=CC(=C84)C=C3 |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C(=C2CNC5=NC6=C(C(=O)N5)N=CN6C7C(C(C(O7)CO)O)O)C=CC8=CC=CC(=C84)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


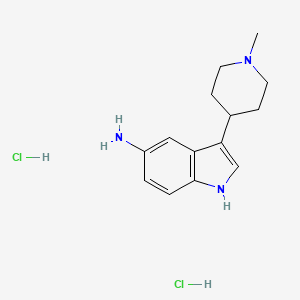
![4-Chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B13092946.png)
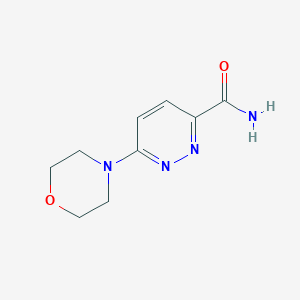

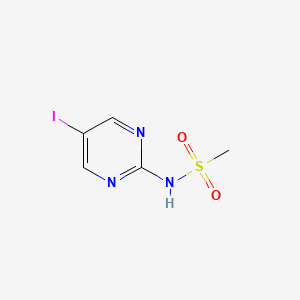
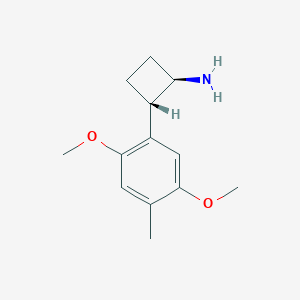
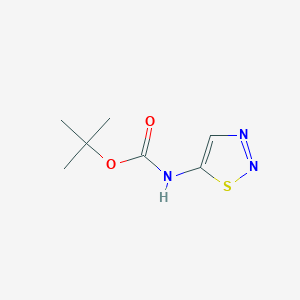
![6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13092971.png)
![(2Z)-2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)acetaldehyde](/img/structure/B13092974.png)

![7-Benzyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092997.png)
